![molecular formula C9H10N4O2 B248958 1-(3,4-dimethoxyphenyl)-1H-tetrazole](/img/structure/B248958.png)
1-(3,4-dimethoxyphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-1H-tetrazole, also known as DMPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-tetrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(3,4-dimethoxyphenyl)-1H-tetrazole has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-1H-tetrazole has been found to have various biochemical and physiological effects in different organisms. In animals, 1-(3,4-dimethoxyphenyl)-1H-tetrazole has been found to improve growth performance and feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor 1. It has also been found to have immunomodulatory effects by enhancing the production of cytokines and antibodies. In plants, 1-(3,4-dimethoxyphenyl)-1H-tetrazole has been found to improve seed germination, root growth, and stress tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxyphenyl)-1H-tetrazole has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its versatility in synthesis. However, 1-(3,4-dimethoxyphenyl)-1H-tetrazole also has some limitations, including its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-1H-tetrazole, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. In medicine, 1-(3,4-dimethoxyphenyl)-1H-tetrazole could be further studied for its anticancer properties and its potential as a drug delivery system. In agriculture, 1-(3,4-dimethoxyphenyl)-1H-tetrazole could be further studied for its effects on animal health and welfare, as well as its potential as a plant growth regulator. In materials science, 1-(3,4-dimethoxyphenyl)-1H-tetrazole could be further studied for its potential applications in the synthesis of functional materials such as sensors and catalysts.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-1H-tetrazole is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(3,4-dimethoxyphenyl)-1H-tetrazole could lead to the development of new pharmaceuticals, agrochemicals, and materials with significant benefits for society.
Synthesemethoden
1-(3,4-dimethoxyphenyl)-1H-tetrazole can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine with sodium azide, the reaction of 3,4-dimethoxybenzaldehyde with sodium azide, and the reaction of 3,4-dimethoxyphenylhydrazine with nitrous acid. The most commonly used method involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium azide in the presence of a catalyst such as copper sulfate.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(3,4-dimethoxyphenyl)-1H-tetrazole has been found to possess antimicrobial, antiviral, and anticancer properties. It has also been used as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, 1-(3,4-dimethoxyphenyl)-1H-tetrazole has been used as a feed additive for livestock to improve growth performance and feed efficiency. In materials science, 1-(3,4-dimethoxyphenyl)-1H-tetrazole has been used in the synthesis of various functional materials such as polymers and metal-organic frameworks.
Eigenschaften
Produktname |
1-(3,4-dimethoxyphenyl)-1H-tetrazole |
---|---|
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C9H10N4O2/c1-14-8-4-3-7(5-9(8)15-2)13-6-10-11-12-13/h3-6H,1-2H3 |
InChI-Schlüssel |
FZQJJEMAWBCSQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.